![molecular formula C16H16N6O B2502016 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile CAS No. 2189434-19-1](/img/structure/B2502016.png)
3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article will delve into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is C15H16N4O.
Structural Representation
The structural representation can be summarized as follows:
- SMILES Notation :
CC(C(=O)N1C(=C(N=C1)C(=N)N)C2CC2)N(C)C
This notation provides a shorthand way to describe the structure of the molecule, which includes various functional groups that may contribute to its biological activity.
Research indicates that compounds similar to This compound may exhibit activity against specific molecular targets such as kinases. For instance, certain derivatives have shown inhibitory effects on c-Met kinase, which is implicated in various cancers. The inhibition of c-Met can lead to reduced tumor growth and metastasis.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example, compounds derived from similar structures have been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, revealing significant cytotoxic effects with IC50 values often below 10 µM.
Table 1: Cytotoxicity Data for Related Compounds
Compound ID | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
13e | A549 | <5 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. For instance, the presence of a cyclopropyl group and specific nitrogen-containing heterocycles appears to enhance potency against cancer cell lines.
Study on c-Met Inhibition
A notable study investigated a series of triazolo-pyridazine derivatives for their inhibitory effects on c-Met. Among these, the compound 12e exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like Foretinib. The study utilized MTT assays to assess cytotoxicity and confirmed the mechanism through enzyme inhibition assays.
Apoptosis Induction
Further investigations revealed that certain derivatives could induce apoptosis in cancer cells. The mechanism involved cell cycle arrest and late apoptosis induction in A549 cells, highlighting the therapeutic potential of these compounds in oncology.
Eigenschaften
IUPAC Name |
3-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c17-7-14-16(19-6-5-18-14)21-8-11(9-21)10-22-15(23)4-3-13(20-22)12-1-2-12/h3-6,11-12H,1-2,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXFYGRRCVDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.